4,4'-Dinonyl-2,2'-bithiazole

Overview

Description

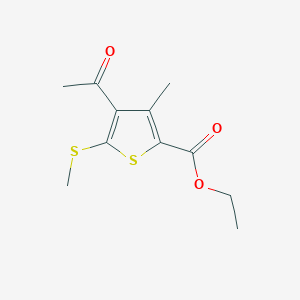

4,4’-Dinonyl-2,2’-bithiazole is an organic compound that belongs to the bithiazole family. Bithiazoles are heterocyclic compounds containing two thiazole rings. The presence of long nonyl chains in 4,4’-Dinonyl-2,2’-bithiazole enhances its solubility in organic solvents and modifies its electronic properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinonyl-2,2’-bithiazole typically involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes. This method uses a palladium-catalyzed direct C–H arylation reaction. The reaction conditions include the use of palladium acetate (Pd(OAc)2) as the catalyst, pivalic acid as an additive, and potassium carbonate (K2CO3) as the base in dimethylacetamide (DMAc) solvent. The reaction is carried out at 100°C .

Industrial Production Methods

Industrial production methods for 4,4’-Dinonyl-2,2’-bithiazole are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dinonyl-2,2’-bithiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted bithiazoles depending on the reagents used.

Scientific Research Applications

4,4’-Dinonyl-2,2’-bithiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of π-conjugated polymers, which are essential in organic electronics.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development due to its unique structural features.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs) due to its excellent electronic properties

Mechanism of Action

The mechanism of action of 4,4’-Dinonyl-2,2’-bithiazole involves its interaction with molecular targets through its thiazole rings. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for applications in organic electronics and as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

- 4,4’-Dihexyl-2,2’-bithiazole

- 4,4’-Dioctyl-2,2’-bithiazole

- 4,4’-Didecyl-2,2’-bithiazole

Comparison

4,4’-Dinonyl-2,2’-bithiazole is unique due to its nonyl chains, which provide better solubility and distinct electronic properties compared to its shorter or longer alkyl chain analogs. The nonyl chains strike a balance between solubility and electronic performance, making it a preferred choice for specific applications in organic electronics and materials science .

Properties

IUPAC Name |

4-nonyl-2-(4-nonyl-1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23(25-21)24-26-22(20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZWICXOXNWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598825 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180729-91-3 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4,4'-dinonyl-2,2'-bithiazole and how is it characterized?

A1: this compound consists of two thiazole rings connected at the 2,2' positions, each bearing a nonyl (C9H19) group at the 4 position. This structure allows for polymerization through the 5 and 5' positions.

- Spectroscopic Data: Characterization typically involves techniques like NMR (Nuclear Magnetic Resonance) to confirm structure and UV-Vis spectroscopy to assess its optical properties (absorption and emission). [, , ]

Q2: How does the incorporation of this compound into polymers influence their optical properties and what is the significance?

A2: The bithiazole unit acts as an electron-accepting group within the polymer backbone. This influences the polymer's band gap, which in turn dictates the color of light emitted in LED applications or the wavelengths of light absorbed in photovoltaic devices. For instance, poly(bithiazole)s have shown electroluminescence ranging from blue-green to red. [, ]

Q3: What is the impact of a thiophene bridge on the performance of polymers containing dithienosilole and this compound units?

A3: Research indicates that incorporating a thiophene bridge between dithienosilole and bithiazole units can positively impact the photovoltaic performance of the resulting polymers. Specifically, the thiophene bridge leads to: []* Increased molecular weight and narrower polydispersity.* Enhanced planarity of the polymer backbone, promoting conjugation.* Improved crystallinity in the solid state.* Higher hole mobility, facilitating charge transport.* Better miscibility with fullerene acceptors commonly used in organic solar cells.

Q4: What are the observed morphological characteristics of polymers containing this compound and how do they relate to material properties?

A4: Studies using powder X-ray diffraction have revealed strong peaks associated with lamellar spacing and three-dimensional ordering in poly(4,4'-dinonyl-2,2'-bisoxazole), a structural analogue of the bithiazole polymer. This ordered structure is indicative of a semicrystalline morphology, which can influence charge transport properties in electronic devices. []

Q5: What challenges have been encountered in the development of LEDs using this compound-based polymers, and are there potential solutions?

A5: While this compound-based polymers show promise for LEDs, a significant challenge is the rapid degradation of diode current levels after light emission. This degradation is attributed to: []

Q6: Are there any notable electrochemical properties associated with this compound-containing polymers?

A6: Yes, polymers containing this compound typically exhibit reversible reduction behavior at potentials around -2.0 V. This property makes them n-dopable, meaning they can be chemically doped with electrons to enhance their conductivity. Such polymers have shown conductivities reaching approximately 10^2 S/cm. []

Q7: What synthetic approaches have been explored for incorporating this compound into polymers?

A7: Several synthetic strategies have been employed, including: [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

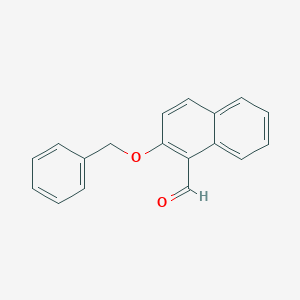

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)

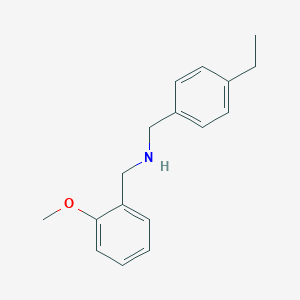

![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)

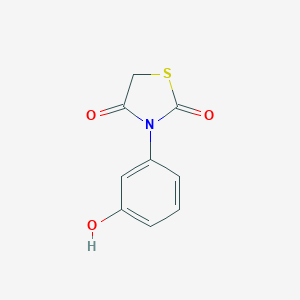

![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)